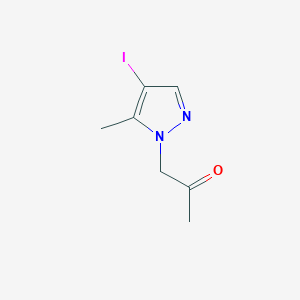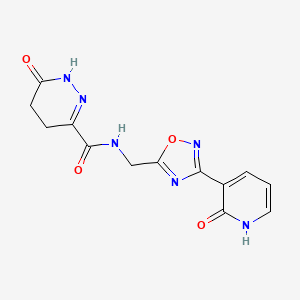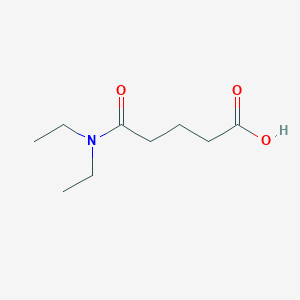
N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide, commonly known as DTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTB belongs to the family of thiazole-based compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A series of N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans and Aspergillus spp. The thiazole derivatives, due to their structural features, may offer potential therapeutic interventions for treating microbial infections (Desai, Rajpara, & Joshi, 2013).
Synthesis and Characterization
Research has also focused on the synthesis of thiazole-containing compounds, exploring different methodologies to enhance their chemical stability and efficacy. For instance, microwave-induced synthesis has been applied to create fluorobenzamides containing thiazole and thiazolidine, which showed promising antimicrobial analogs (Desai, Rajpara, & Joshi, 2013). Additionally, the synthesis of aromatic polyimides incorporating thiazole units has been reported, highlighting the versatility of these compounds in materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Antitumor Activity
Thiazole derivatives have been investigated for their potential antitumor activities. New benzothiazole acylhydrazones, for instance, have been synthesized and evaluated against various cancer cell lines, demonstrating considerable anticancer activity. These findings suggest that modifications to the benzothiazole scaffold can significantly impact the antitumor properties of these compounds (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Mecanismo De Acción
Target of Action
Thiazole derivatives, to which this compound belongs, have been known to interact with a variety of biological targets .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities .
Análisis Bioquímico
Biochemical Properties
N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide interacts with various enzymes and proteins in biochemical reactions. It has been suggested to act as a COX enzyme inhibitor , which plays a crucial role in the inflammatory response.
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by interacting with cell signaling pathways, impacting gene expression, and altering cellular metabolism. Its anti-inflammatory properties are particularly notable, as it has shown significant effects in reducing inflammation in animal models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression. Its role as a COX enzyme inhibitor suggests that it may bind to this enzyme and inhibit its activity, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
Its anti-inflammatory effects have been observed in animal models, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Given its role as a COX enzyme inhibitor, it may interact with enzymes and cofactors involved in the metabolism of prostaglandins .
Propiedades
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-17(2)29-21-15-13-20(14-16-21)24(28)27-25-26-22(18-9-5-3-6-10-18)23(30-25)19-11-7-4-8-12-19/h3-17H,1-2H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYNZOKHVGUAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(15S)-10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2728384.png)











![3-(3,4-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2728406.png)
